molecular formula C17H31N3O B1203182 N,N'-Dicyclohexyl-4-morpholinecarboxamidin CAS No. 4975-73-9

N,N'-Dicyclohexyl-4-morpholinecarboxamidin

Katalognummer: B1203182
CAS-Nummer: 4975-73-9
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: OZNYZQOTXQSUJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a synthetic compound recognized for its distinctive properties as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This compound has garnered attention in various fields, including pharmacology, medicinal chemistry, and biological research, due to its potential applications in diuretic therapy and its effects on renal function.

Key Effects:

  • Increased Diuresis : Enhances urine production by blocking potassium channels.
  • Renal Kallikrein Secretion : Promotes the secretion of renal kallikrein, a hormone involved in regulating blood pressure and fluid balance.
  • Potential Antihypertensive Effects : Preliminary studies indicate that it may lower blood pressure in animal models, suggesting therapeutic applications for hypertension management.

Diuretic Research

N,N'-Dicyclohexyl-4-morpholinecarboxamidine has been extensively studied for its diuretic properties. In animal models, particularly rats and dogs, it has shown effectiveness as a non-kaliuretic diuretic, meaning it does not promote excessive potassium loss, which is a common side effect of many traditional diuretics.

Pharmacological Studies

Research has explored the compound's interactions with various pharmacological agents and its broader implications on kidney function. Its selective action on renal tissues may provide advantages over non-selective potassium channel blockers, potentially resulting in fewer systemic side effects.

Anticancer Potential

Emerging studies suggest that N,N'-Dicyclohexyl-4-morpholinecarboxamidine may induce oxidative stress in tumor cells, positioning it as a candidate for anticancer research. Further investigation is required to elucidate its mechanisms and efficacy against different cancer types.

Synthesis of Analog Compounds

The compound serves as a reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates and other related compounds. This application highlights its relevance in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

  • Diuretic Activity in Animal Models :
    • A study demonstrated that N,N'-Dicyclohexyl-4-morpholinecarboxamidine effectively increased urine output without causing significant electrolyte imbalances in rats and dogs, confirming its potential as a safer alternative to traditional diuretics .
  • Impact on Renal Kallikrein Secretion :
    • Research indicated that this compound enhances renal kallikrein secretion, which plays a vital role in regulating blood pressure and fluid balance . This effect was observed during controlled experiments involving isolated kidney tissues.
  • Antiviral Applications :
    • While primarily studied for its renal effects, there are indications that N,N'-Dicyclohexyl-4-morpholinecarboxamidine may exhibit antiviral properties when used in conjunction with other compounds . However, more research is necessary to fully understand these interactions.

Biochemische Analyse

Biochemical Properties

N,N’-Dicyclohexyl-4-morpholinecarboxamidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to block ATP-sensitive potassium channels selectively in the kidneys . This interaction is crucial for its diuretic effect, as it helps regulate potassium levels without causing potassium loss. The compound’s ability to inhibit these channels makes it a valuable tool in studying renal physiology and potential therapeutic applications .

Cellular Effects

N,N’-Dicyclohexyl-4-morpholinecarboxamidine influences various cellular processes, particularly in kidney cells. By blocking ATP-sensitive potassium channels, it affects cell signaling pathways related to potassium ion transport and homeostasis . This blockade can lead to changes in cellular metabolism and gene expression, ultimately impacting cell function. The compound’s effects on cell signaling pathways and gene expression are essential for understanding its potential therapeutic applications and side effects .

Molecular Mechanism

The molecular mechanism of N,N’-Dicyclohexyl-4-morpholinecarboxamidine involves its binding to ATP-sensitive potassium channels in the kidneys . This binding inhibits the channels’ activity, preventing potassium ions from flowing through. As a result, the compound acts as a potassium-sparing diuretic, promoting diuresis without causing potassium loss. This mechanism is crucial for its therapeutic potential in treating conditions like hypertension and edema .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dicyclohexyl-4-morpholinecarboxamidine can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, making it a reliable tool for research

Dosage Effects in Animal Models

The effects of N,N’-Dicyclohexyl-4-morpholinecarboxamidine vary with different dosages in animal models. At lower doses, the compound effectively blocks ATP-sensitive potassium channels without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disturbances in potassium homeostasis and potential renal toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

N,N’-Dicyclohexyl-4-morpholinecarboxamidine is involved in specific metabolic pathways related to potassium ion transport and homeostasis . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its pharmacological effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, N,N’-Dicyclohexyl-4-morpholinecarboxamidine is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing side effects .

Subcellular Localization

N,N’-Dicyclohexyl-4-morpholinecarboxamidine’s subcellular localization is primarily within the kidney cells, where it exerts its effects on ATP-sensitive potassium channels . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Biologische Aktivität

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCHM) is a synthetic compound notable for its biological activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This article delves into the compound's synthesis, mechanism of action, biological effects, and relevant research findings.

  • Molecular Formula: C17H31N3O
  • Molecular Weight: 293.46 g/mol
  • Appearance: White to almost white crystalline powder
  • Melting Point: 104°C to 108°C
  • Solubility: Soluble in methanol

DCHM functions primarily as a selective blocker of KATP channels, which are crucial for maintaining potassium and fluid balance in the kidneys. By inhibiting these channels, DCHM promotes diuresis (increased urine production) and has been shown to lower blood pressure in various animal models, indicating its potential therapeutic applications in hypertension management. The compound enhances renal kallikrein secretion, which is involved in regulating blood pressure and fluid balance .

Diuretic Activity

DCHM has been identified as an orally effective nonkaliuretic diuretic in studies involving rats and dogs. Unlike traditional diuretics that can cause electrolyte imbalances, DCHM's kidney-selective action minimizes such risks:

  • Study Findings:
    • In animal models, DCHM demonstrated significant diuretic effects at doses of 100 µmol/kg.
    • It exhibited furosemide-like natriuresis but was less potent than standard diuretics .

Toxicity and Safety Profile

While DCHM shows promising diuretic properties, toxicity studies have raised concerns. In particular, acute intravenous administration at certain doses resulted in lethal cardiac toxicity in dogs. This highlights the need for further research to establish a comprehensive safety profile .

Comparative Analysis with Similar Compounds

The following table compares DCHM with structurally similar compounds regarding their primary uses and selectivity:

Compound NameStructure TypePrimary UseSelectivity
N,N'-Dicyclohexyl-4-morpholinecarboxamidineAmidinesDiureticKidney-selective
GlibenclamideSulfonylureaDiabetes managementPancreatic
U-37883AGuanidineDiureticLess selective
AmiodaroneBenzofuranAntiarrhythmicCardiac

DCHM stands out due to its specific kidney-selective action as an ATP-sensitive potassium channel blocker, which may provide advantages over broader systemic agents .

Study on Diuretic Profile

A pivotal study published in the Journal of Medicinal Chemistry characterized the diuretic activity of DCHM and its analogs. The research established that while DCHM was effective as a diuretic, none of its analogs were sufficiently safe for development due to similar toxicity profiles .

Vascular Interaction Studies

Additional studies indicated that DCHM could reverse vasodilation effects induced by minoxidil in dogs. This suggests that DCHM may have implications beyond diuresis, potentially affecting vascular function through its KATP channel-blocking mechanism .

Eigenschaften

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNYZQOTXQSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198013
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4975-73-9
Record name N,N′-Dicyclohexyl-4-morpholinecarboxamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4975-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4975-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dicyclohexylmorpholine-4-carboxamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 2
Reactant of Route 2
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 3
Reactant of Route 3
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 4
Reactant of Route 4
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 5
Reactant of Route 5
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 6
Reactant of Route 6
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Customer
Q & A

Q1: How was N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177) discovered as a potential diuretic?

A1: U-18177 was initially identified as an orally effective, non-kaliuretic diuretic in rats through random screening. [] This means it was found to increase urine output without causing excessive potassium loss.

Q2: What is the mechanism of action for the diuretic effect of U-18177 and its analogs?

A2: While the exact mechanism remains unclear, research suggests that U-18177 and its analogs may act by blocking ATP-sensitive potassium channels. [] This blockage could interfere with ion transport in the kidneys, ultimately leading to increased urine production.

Q3: Were there any significant drawbacks discovered during the development of U-18177 as a diuretic?

A3: Despite showing promise as a diuretic, further investigation revealed serious concerns about the safety profile of U-18177. In dogs, intravenous administration of U-18177 at doses of 61 and 90 µmol/kg resulted in lethal cardiac toxicity. [] This finding significantly hindered the development of U-18177 and its analogs as viable diuretic drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.